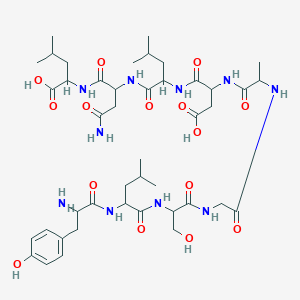
Melanoma-associated antigen C1 (137-149)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanoma-associated antigen C1
Wissenschaftliche Forschungsanwendungen
Prognostic Indicator in Colorectal Cancer
MAGE-C1 expression in colorectal cancer (CRC) has been found to be significantly associated with poor prognosis. High expression of MAGE-C1 in CRC was linked to larger tumor size, number, and metastasis. The combination of MAGE-C1 expression, clinicopathological characteristics, and gene mutations could be used to evaluate CRC prognosis (Tian et al., 2021).
Melanoma-associated Antigen Levels in Melanoma Patients
A study measuring melanoma-associated antigen (MAA) levels in the sera of melanoma patients found that elevated levels were associated with evidence of residual tumor. The study indicates that measuring MAA, including MAGE-C1, might be useful in monitoring tumor burden in patients with malignant melanoma (Morgan et al., 1984).
Stem Cell Marker Expression in Melanoma Cell Lines
Expression of cancer stem cell markers, including MAGE-C1, was studied in human metastatic melanoma cell lines. The study observed heterogeneous antigen expression, indicating the presence of cancer stem cells within the tumor population. This research aids in understanding the role of MAGE-C1 in tumor cell biology and could inform future therapies (Оборотова et al., 2015).
Predicting Lymph Node Metastasis in Melanoma
The expression of MAGE-C1/CT7 and MAGE-C2/CT10 in primary melanoma has been shown to be a potent predictor of sentinel lymph node metastasis. Their expression was significantly associated with a higher incidence of lymph node metastases, highlighting their potential as biomarkers for melanoma progression (Curioni-Fontecedro et al., 2011).
Interaction with Other Cancer-testis Antigens
MAGE-C1 (CT7) has been found to interact physically with another cancer-testis antigen, NY-ESO-1 (CT6), suggesting a coordinated role in cancer cell biology. This discovery opens up avenues for exploring how interactions between these antigens influence cancer progression and immune response (Cho et al., 2006).
In Breast Cancer
MAGE-C1 and MAGE-C2 expressions in breast cancer were found to be associated with high tumor grade and reduced recurrence-free survival. Their expression patterns suggest potential as targets for tumor immunotherapy, indicating their broader significance beyond melanoma (Hou et al., 2016).
Novel Marker for Seminoma
MAGEC2, closely related to MAGE-C1, has been identified as a sensitive and novel marker for seminoma. Its specific expression in seminoma compared to other testicular germ cell tumors makes it a useful tool in differential diagnosis (Bode et al., 2011).
Eigenschaften
Sequenz |
SSALLSIFQSSPE |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen C1 (137-149) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



